molecular formula C21H32O2 B12426805 20a-Dihydroprogesterone-13C5

20a-Dihydroprogesterone-13C5

Cat. No.: B12426805
M. Wt: 321.44 g/mol
InChI Key: RWBRUCCWZPSBFC-CAJZKUKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20a-Dihydroprogesterone-13C5 involves the incorporation of carbon-13 into the molecular structure of 20a-Dihydroprogesterone. This is typically achieved through chemical synthesis using carbon-13 labeled precursors . The specific reaction conditions and synthetic routes can vary, but they generally involve standard organic synthesis techniques such as hydrogenation, oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of carbon-13 labeled starting materials and follows stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: 20a-Dihydroprogesterone-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can produce hydroxyl-containing derivatives .

Scientific Research Applications

Chemistry: 20a-Dihydroprogesterone-13C5 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise tracking of molecular transformations .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding the metabolism of progesterone and its derivatives in various biological systems .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of progesterone analogs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It serves as an internal standard in mass spectrometry and other analytical techniques .

Comparison with Similar Compounds

  • 20β-Dihydroprogesterone
  • 17α-Hydroxyprogesterone
  • 16α-Hydroxyprogesterone
  • 5α-Dihydroprogesterone
  • 11-Deoxycorticosterone

Comparison: 20a-Dihydroprogesterone-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Compared to other similar compounds, it has a specific role in studying the metabolism and pharmacokinetics of progesterone analogs . Its low affinity for the progesterone receptor and its function as an aromatase inhibitor further distinguish it from other progesterone derivatives .

Properties

Molecular Formula

C21H32O2

Molecular Weight

321.44 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1

InChI Key

RWBRUCCWZPSBFC-CAJZKUKUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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